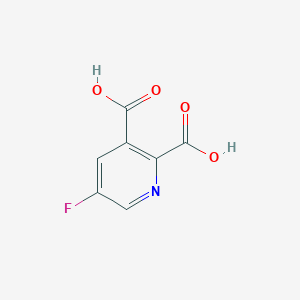

5-fluoropyridine-2,3-dicarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSLFGOXLSPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467207 | |

| Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-96-5 | |

| Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-fluoropyridine-2,3-dicarboxylic acid (CAS 1479-96-5)

Introduction

5-fluoropyridine-2,3-dicarboxylic acid, registered under CAS number 1479-96-5, is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic chemistry.[1] Its structure, featuring a pyridine core functionalized with two adjacent carboxylic acid groups and a fluorine atom, imparts a unique combination of reactivity and electronic properties.[1] This makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. While comprehensive experimental data for this compound is not widely published, we can consolidate the available information and infer expected characteristics based on its structure.

Structural and General Data

The compound's identity and key identifiers are summarized below. The presence of both hydrogen bond donors (the carboxylic acid protons) and multiple acceptors (the nitrogen and oxygen atoms) suggests it is a solid at room temperature with potential for complex crystal packing.

| Property | Value | Source(s) |

| CAS Number | 1479-96-5 | [1][2] |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | [1] |

| Synonyms | 5-fluoro-2,3-pyridinedicarboxylic acid | [1] |

| Appearance | White to off-white solid (Expected) | - |

| Storage Conditions | 2-8°C | [1] |

Predicted Spectroscopic Features

While specific spectra are not publicly available, a scientist can anticipate key features that would confirm the structure's identity:

-

¹H NMR: Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad signal at a significantly downfield shift (>10 ppm) is expected for the two carboxylic acid protons.

-

¹³C NMR: Seven distinct carbon signals are expected. Two signals would be in the characteristic range for carboxylic acid carbons (~160-180 ppm), with the remaining five corresponding to the pyridine ring carbons. The carbon bearing the fluorine atom would likely show a large one-bond coupling constant (¹JC-F).

-

IR Spectroscopy: A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[3] A sharp, strong carbonyl (C=O) stretch would appear around 1700 cm⁻¹.[3] Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.[3]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 185, with a characteristic fragmentation pattern involving the loss of H₂O, CO, and CO₂ from the dicarboxylic acid moiety.

Synthesis Pathway

The preparation of substituted pyridine-2,3-dicarboxylic acids is a critical step for their use in further applications. A documented method for synthesizing this compound involves the oxidative cleavage of a corresponding quinoline precursor.

Oxidative Cleavage of 3-Fluoroquinoline

A method described in U.S. Patent 3,027,380 involves the oxidation of 3-fluoroquinoline.[4] This approach leverages the relative stability of the pyridine ring compared to the benzene ring under specific oxidative conditions. The benzene portion of the quinoline system is cleaved, yielding the desired dicarboxylic acid on the pyridine core.

The reaction proceeds by treating 3-fluoroquinoline with nascent or atomic oxygen.[4] This powerful oxidizing environment selectively attacks and breaks down the carbocyclic ring.

Caption: Synthetic route from 3-fluoroquinoline.

Causality Note: The choice of a quinoline precursor is strategic. The fused ring system provides a stable scaffold where the less electron-rich benzene ring can be preferentially cleaved by strong oxidants, leaving the more robust, electron-deficient pyridine ring intact. The fluorine atom's electron-withdrawing nature further deactivates the pyridine ring towards oxidation, enhancing the selectivity of the cleavage.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from the reactivity of its functional groups, which allows for its elaboration into a variety of more complex structures.

Reactions of the Carboxylic Acid Groups

The adjacent carboxylic acid groups are the primary sites of reactivity. They can undergo standard transformations, such as:

-

Anhydride Formation: Heating can induce dehydration to form the corresponding 5-fluoropyridine-2,3-dicarboxylic anhydride. This anhydride is a highly reactive intermediate, susceptible to nucleophilic attack.[5][6]

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding mono- or di-esters.

-

Amide Formation: Activation (e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with amines produces amides or imides. The reaction of the related 2,3-pyridinedicarboxylic anhydride with anilines, for example, can yield either arylcarbamoylpyridinecarboxylic acids or cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones), depending on the reaction conditions.[5][6]

Caption: Key reaction pathways for derivatization.

Role as a Key Intermediate

This compound is primarily utilized as an intermediate in several key industries:

-

Pharmaceutical Industry: It serves as a starting material for constructing active pharmaceutical ingredients (APIs).[1] The fluorinated pyridine motif is common in modern drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[7]

-

Agrochemical Industry: It is used to synthesize new pesticides and herbicides.[1] The pyridine core is a well-established toxophore in many agrochemicals, and fluorine substitution can modulate the compound's efficacy and environmental profile.

-

Materials Science: The rigid, functionalized aromatic structure has potential for creating novel polymers and functional materials with specific optical, electrical, or thermal properties.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk. The information below is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Identification

| Hazard Class | Code | Statement | Pictogram |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Allergic Skin Reaction | H317 | May cause an allergic skin reaction |

Source: Matrix Scientific[8]

Recommended Handling and PPE Protocol

Adherence to standard laboratory safety protocols is essential.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Facilities should be equipped with an eyewash station and safety shower.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and running water. If skin irritation or a rash occurs, seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[9]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the development of novel pharmaceuticals, agrochemicals, and materials. Its value lies in the versatile reactivity of its dicarboxylic acid moiety, combined with the modulating effects of the fluorine-substituted pyridine core. While a full experimental characterization is not publicly documented, its synthetic pathway and likely reactivity provide a solid foundation for its application in research and development. Proper adherence to safety and handling protocols is paramount for its use in a laboratory setting.

References

-

This compound - LookChem. LookChem. [Link]

- Method for the preparation of pyridine-2,3-dicarboxylic acids - US4816588A.

-

5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China - Pipzine Chemicals. Pipzine Chemicals. [Link]

-

5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 - PubChem. PubChem. [Link]

-

5-fluoropyridine-2,4-dicarboxylic acid | C7H4FNO4 - PubChem. PubChem. [Link]

-

Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Alchemist. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC. NIH National Center for Biotechnology Information. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. YouTube. [Link]

-

5-fluoropyridine-2.3-dicarboxylic acid - Proactive Molecular Research. Proactive Molecular Research. [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. MDPI. [Link]

- Preparation method of fluoropyridine compounds - CN102898358A - Google Patents.

-

Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents - ResearchGate. ResearchGate. [Link]

-

Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents - Hilaris Publisher. Hilaris Publisher. [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. Education Resources Information Center. [Link]

-

Pyridine-3,5-dicarboxylic acid - Pipzine Chemicals. Pipzine Chemicals. [Link]

-

Organic Spectroscopy Problems from Previous Years' Exams - UC Irvine. University of California, Irvine. [Link]

-

NMR spectroscopy data (pyridine-d 5 ) for compound 2 - ResearchGate. ResearchGate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1479-96-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. youtube.com [youtube.com]

- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

- 9. aksci.com [aksci.com]

Solubility Profile of 5-Fluoropyridine-2,3-dicarboxylic Acid: A Comprehensive Guide for Drug Development Professionals

An In-depth Technical Guide for the Research Scientist

Abstract

5-Fluoropyridine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, primarily serving as a key intermediate in the synthesis of novel active ingredients.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, outline a systematic experimental approach for its quantitative determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the development of molecules incorporating this scaffold.

Introduction: The Significance of this compound

This compound belongs to a class of substituted pyridine compounds that are pivotal building blocks in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, and the presence of two carboxylic acid groups offers multiple points for chemical modification, making it a versatile scaffold. The fluorine substituent can significantly alter electronic properties, pKa, and metabolic stability, often leading to improved pharmacological profiles.

Understanding the solubility of this compound is a critical first step in its application. Solubility data informs the choice of solvents for:

-

Synthesis and Recrystallization: Ensuring efficient reactions and achieving high purity of the final product.

-

Analytical Characterization: Preparing solutions for techniques like HPLC, NMR, and mass spectrometry.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts dissolution rate and bioavailability.[2]

While specific solubility data for this compound is not extensively published, this guide provides the theoretical and practical tools to empower researchers to generate this crucial information in-house.

Theoretical Framework for Solubility

The solubility of this compound is governed by its distinct structural features: the aromatic pyridine ring, the electron-withdrawing fluorine atom, and, most importantly, the two carboxylic acid groups.

Molecular Polarity and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3]

-

Polar Moieties: The two carboxylic acid groups (-COOH) are highly polar and capable of acting as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. These features suggest a preference for polar solvents.

-

Nonpolar Moiety: The pyridine ring itself is a relatively nonpolar, aromatic structure.

The overall polarity is a balance between these competing features. It is anticipated that this compound will exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

The Critical Influence of pH

As a dicarboxylic acid, the solubility of this compound is profoundly dependent on the pH of the medium, especially in aqueous or protic solvents. The carboxylic acid groups can exist in three different ionization states, which dramatically affects the molecule's overall polarity and its interaction with the solvent.

At low pH, the molecule is fully protonated and neutral, and its solubility will be governed by its intrinsic polarity. As the pH increases past the first dissociation constant (pKa1), one carboxylic acid group deprotonates to form a mono-anion. This ionic character significantly increases solubility in polar solvents like water.[4] As the pH rises above the second dissociation constant (pKa2), the second carboxylic acid deprotonates, forming a di-anion, which is highly polar and typically very soluble in water.[5]

Solid-State Properties: The Role of the Crystal Lattice

The solid-state form of a compound can have a dramatic impact on its measured solubility.[6][7] Different crystal packing arrangements (polymorphs) or the inclusion of solvent molecules in the crystal structure (solvates or hydrates) can result in different lattice energies.[7][8] A more stable crystal form with a higher lattice energy will require more energy to break apart and will consequently exhibit lower solubility.[8] When determining solubility, it is crucial to characterize the solid form being tested to ensure consistency and reproducibility.

A Systematic Protocol for Solubility Determination

A tiered approach, starting with qualitative assessments and moving to quantitative measurements, is recommended. The "shake-flask" method is considered the gold standard for determining equilibrium solubility and is highly recommended for generating reliable data.[9]

Recommended Solvents for Screening

A diverse set of organic solvents should be used to build a comprehensive solubility profile.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; solubility will likely be moderate to high, especially with heating. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Can accept hydrogen bonds and have high dielectric constants; expected to be good solvents.[10] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; can act as hydrogen bond acceptors. |

| Halogenated | Dichloromethane (DCM), Chloroform | Lower polarity; solubility is expected to be limited. |

| Nonpolar | Toluene, Hexanes, Heptane | Not expected to be effective solvents due to the high polarity of the solute.[3] |

Experimental Workflow: The Shake-Flask Method

The following diagram and protocol describe a robust method for quantitative solubility determination.

Step-by-Step Protocol:

-

Preparation:

-

To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[2]

-

Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but 72 hours is recommended to be certain.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility) into a clean vial. Alternatively, centrifuge the sample and draw from the clear supernatant.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved solid using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its sensitivity and specificity.[11] A calibration curve must be prepared using standards of known concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Data Presentation and Interpretation

Solubility data should be recorded in a clear and organized manner. The results can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

Table for Recording Solubility Data:

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |

| Methanol | Polar Protic | 25 | Experimental Data | e.g., Colorless solution, solid remains |

| Water | Polar Protic | 25 | Experimental Data | e.g., pH of saturated solution |

| DMSO | Polar Aprotic | 25 | Experimental Data | e.g., Dissolves readily |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | e.g., Sparingly soluble |

| Tetrahydrofuran | Ether | 25 | Experimental Data | e.g., Slightly soluble |

| Dichloromethane | Halogenated | 25 | Experimental Data | e.g., Practically insoluble |

| n-Heptane | Nonpolar | 25 | Experimental Data | e.g., Insoluble |

Interpretation: The collected data will provide a quantitative map of the compound's behavior in different chemical environments. High solubility in polar aprotic solvents like DMSO and DMF would be expected due to their ability to disrupt the crystal lattice and solvate the polar functional groups. The solubility in protic solvents like alcohols will depend on the balance between hydrogen bonding interactions and the energy required to break the solute-solute and solvent-solvent interactions. As predicted, solubility in nonpolar solvents is expected to be very low.

Conclusion

The solubility of this compound is a multifaceted property that is essential for its effective use in research and development. While published data is scarce, a systematic and rigorous experimental approach, guided by the theoretical principles outlined in this guide, will enable scientists to generate the high-quality data required for their work. By carefully considering the interplay of solvent polarity, pH, and solid-state characteristics, researchers can build a comprehensive solubility profile to accelerate their synthesis, purification, and formulation efforts.

References

- Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Qureshi, A., Vyas, J., & Upadhyay, U. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- solubility experimental methods.pptx. Slideshare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023).

- How do crystal characteristics affect solubility?. Quora. (2021).

- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov

- This compound. LookChem.

- Canari, R., & Eyal, A. M. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.

- Would a dicarboxylic acid dissolve better in w

- Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit. (2018).

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. solubility experimental methods.pptx [slideshare.net]

Navigating the Reactive Landscape of 5-Fluoropyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide to Electrophilic vs. Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyridine-2,3-dicarboxylic acid is a multifaceted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom and two carboxylic acid groups on an electron-deficient pyridine ring, presents a complex and intriguing landscape for chemical transformations. This in-depth technical guide provides a comprehensive analysis of the competing electrophilic and nucleophilic aromatic substitution pathways for this molecule. By dissecting the electronic and steric influences of each substituent, this document aims to equip researchers with the predictive understanding necessary for the rational design of synthetic routes and the development of novel molecular entities.

The Electronic Architecture of this compound

The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups. The pyridine nitrogen, being more electronegative than carbon, renders the entire aromatic system electron-deficient. This inherent electron deficiency is significantly amplified by the presence of two strongly electron-withdrawing carboxylic acid groups at the C2 and C3 positions. The fluorine atom at C5 further contributes to this electron-poor nature through its strong inductive effect.

This pronounced electron-deficient character dictates the molecule's general reactivity, making it highly susceptible to nucleophilic attack while being exceptionally resistant to electrophilic substitution.[2][3] Understanding the directing effects of each substituent is paramount to predicting the regioselectivity of any potential transformation.

Electrophilic Aromatic Substitution: A Challenging Endeavor

Electrophilic aromatic substitution (EAS) on the pyridine ring is an inherently difficult reaction due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.[3] In the case of this compound, this deactivation is severely compounded by the two carboxylic acid groups. Any attempt at EAS would likely require harsh reaction conditions, and the yields are expected to be low.

Analysis of Directing Effects in Electrophilic Aromatic Substitution

To predict the most probable site for electrophilic attack, we must consider the directing influence of each substituent:

-

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta-directing).

-

Carboxylic Acid Groups (-COOH) at C2 and C3: These are potent deactivating, meta-directing groups. The 2-COOH group directs towards C4 and C6, while the 3-COOH group directs towards C5.

-

Fluorine (-F) at C5: Halogens are deactivating due to their strong inductive effect (-I) but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+M). The fluorine at C5 will therefore direct incoming electrophiles to the C4 and C6 positions.

A consolidated view of these directing effects is presented in the table below:

| Substituent | Position | Directing Effect | Target Positions |

| Pyridine N | 1 | Meta | C3, C5 |

| Carboxylic Acid | 2 | Meta | C4, C6 |

| Carboxylic Acid | 3 | Meta | C5 |

| Fluorine | 5 | Ortho, Para | C4, C6 |

The C4 and C6 positions emerge as the most likely sites for electrophilic attack, as they are targeted by both the 2-COOH and 5-F substituents. However, the overwhelming deactivation of the ring makes any such reaction highly challenging.

Proposed Experimental Protocol for Electrophilic Nitration

Given the extreme deactivation of the substrate, a nitration reaction would necessitate forcing conditions. The following is a hypothetical protocol based on general procedures for the nitration of deactivated aromatic systems.

Reaction: Nitration of this compound.

Reagents:

-

This compound

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

Procedure:

-

In a thick-walled glass reactor, carefully add this compound to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

-

Slowly warm the mixture to room temperature and then heat to 100-120 °C for several hours.

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice.

-

The precipitate, if any, is collected by filtration, washed with cold water, and dried.

-

Purification of the product can be attempted by recrystallization or column chromatography.

Note: This reaction is expected to be low-yielding and may result in a mixture of isomers and degradation products.

Caption: Generalized mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: A More Promising Pathway

In stark contrast to electrophilic substitution, the electron-deficient nature of this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the two electron-withdrawing carboxylic acid groups work in concert to activate the ring for nucleophilic attack.

Regioselectivity in Nucleophilic Aromatic Substitution

Nucleophilic attack on the pyridine ring is strongly favored at the C2, C4, and C6 positions. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5][6] Attack at the C3 and C5 positions does not allow for this stabilization and is therefore much less favorable.

In this compound, the fluorine atom at C5 is a potential leaving group. However, its position is not electronically favored for nucleophilic attack. While substitution at C5 is not impossible, it would likely require more forcing conditions than substitution at the more activated positions.

A more plausible scenario for nucleophilic substitution would involve a different leaving group at an activated position (C2, C4, or C6). For the parent molecule, however, direct substitution of the fluorine at C5 is the most direct, albeit challenging, SNAr pathway. It is important to note that fluorine is an excellent leaving group in many SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic.[7][8]

Proposed Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a representative protocol for the substitution of the fluorine atom with an amine nucleophile.

Reaction: Amination of this compound.

Reagents:

-

This compound

-

Amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of this compound in DMSO, add the amine and potassium carbonate.

-

Heat the reaction mixture to 80-120 °C and stir for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and add water.

-

Acidify the solution with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

Sources

- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Application of 5-Fluoropyridine-2,3-dicarboxylic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Fluoropyridine-2,3-dicarboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique trifunctional nature—comprising a pyridine scaffold, a fluorine substituent, and two carboxylic acid moieties—offers a powerful platform for the synthesis of novel therapeutic agents. The strategic incorporation of the fluorine atom can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The dicarboxylic acid functionality provides multiple points for derivatization, enabling the construction of complex molecular architectures and fused heterocyclic systems. This guide explores the core attributes of this compound and elucidates its potential applications in the design and synthesis of next-generation therapeutics, with a focus on enzyme inhibitors and other targeted therapies.

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas.[3][4] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component of many pharmacophores. The introduction of fluorine into the pyridine ring has become a widely adopted strategy to fine-tune the properties of drug candidates.[1] Fluorine's high electronegativity and small size allow it to modulate the pKa of nearby functionalities, alter metabolic pathways, and enhance binding to target proteins without significantly increasing steric bulk.[1]

This compound (CAS 1479-96-5) is a particularly interesting starting material due to its unique combination of these features.[5] This guide will delve into the synthetic utility and potential therapeutic applications of this compound, providing researchers with the insights needed to leverage its properties in their drug discovery programs.

Physicochemical Properties and Synthetic Accessibility

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₄ | [5] |

| Molecular Weight | 185.11 g/mol | [5] |

| Appearance | Solid | [5] |

| CAS Number | 1479-96-5 | [5] |

The presence of the fluorine atom and two carboxylic acid groups makes this a highly functionalized and reactive molecule. The synthesis of fluorinated pyridines can be challenging; however, this commercially available starting material provides a convenient entry point into this chemical space.

Strategic Applications in Medicinal Chemistry: Building on the this compound Scaffold

The true potential of this compound lies in its versatility as a scaffold for constructing more complex and biologically active molecules. The dicarboxylic acid groups serve as handles for a variety of chemical transformations, including amidation, esterification, and cyclization reactions.

Synthesis of Fused Heterocyclic Systems: A Gateway to Novel Kinase and PARP Inhibitors

A key application of this scaffold is in the synthesis of fused heterocyclic systems, which are common motifs in many enzyme inhibitors. The adjacent carboxylic acid groups are perfectly positioned to undergo cyclization reactions to form pyridopyrimidines, pyridopyridazines, and other fused ring systems.

Conceptual Workflow for the Synthesis of a Fused Pyridopyridazinone Core:

Caption: Synthetic pathway to fused pyridopyridazinones.

This generalized workflow illustrates how the dicarboxylic acid can be readily converted into a fused heterocyclic system. Such scaffolds are prevalent in various classes of kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors. While no specific drug has been publicly disclosed as being synthesized directly from this compound, the resulting fused heterocyclic core is analogous to those found in known bioactive molecules.

Selective Functionalization of Carboxylic Acid Groups: Tailoring Potency and Selectivity

The ability to selectively functionalize the two carboxylic acid groups is crucial for creating a diverse library of compounds for structure-activity relationship (SAR) studies. Standard peptide coupling reagents can be employed for amidation, and esterification can be achieved under acidic conditions.

Experimental Protocol: Selective Mono-amidation (Hypothetical)

-

Protection of one carboxylic acid group: The diacid (1 eq.) is reacted with a protecting group reagent (e.g., benzyl alcohol, 1 eq.) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an anhydrous solvent (e.g., DCM) at 0°C to room temperature to yield the mono-protected ester.

-

Activation of the free carboxylic acid: The mono-protected acid (1 eq.) is then dissolved in an anhydrous solvent (e.g., DMF) and treated with a peptide coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2 eq.) at room temperature for 30 minutes.

-

Amidation: The desired amine (1.2 eq.) is added to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ester) to yield the mono-amide.

This selective functionalization allows for the introduction of various substituents to probe the binding pocket of a target protein, a fundamental practice in optimizing lead compounds.

The Role of Fluorine: Enhancing "Drug-likeness"

The fluorine atom at the 5-position of the pyridine ring is not merely a passive substituent. Its presence can significantly impact the "drug-likeness" of the resulting molecules.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Membrane Permeability: The lipophilicity of the molecule can be fine-tuned by the introduction of fluorine, which can in turn affect its ability to cross cell membranes and reach its target.

Case Study: Conceptual Design of a Kinase Inhibitor

To illustrate the potential of this compound, let us consider the conceptual design of a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the kinase domain.

Logical Relationship Diagram for Kinase Inhibitor Design:

Caption: Design strategy for a kinase inhibitor.

In this conceptual design, the pyridopyridazinone core, derived from this compound, would serve as the hinge-binding motif. Subsequent functionalization at various positions would allow for the optimization of potency and selectivity against a specific kinase target.

Conclusion and Future Outlook

This compound represents a powerful and versatile starting material for medicinal chemists. Its inherent structural features provide a robust platform for the synthesis of novel, biologically active compounds. While direct examples of its incorporation into marketed drugs are not yet prevalent in the public domain, the principles of medicinal chemistry and the known reactivity of this scaffold strongly suggest its utility in the development of next-generation therapeutics, particularly in the area of oncology and immunology where kinase and PARP inhibitors play a crucial role. As the demand for novel chemical matter continues to grow, we anticipate that this compound will become an increasingly important tool in the arsenal of drug discovery scientists.

References

-

LookChem. Cas 1479-96-5, this compound. [Link]

-

Mei, H. et al. (2020). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 25(24), 5897. [Link]

-

Daina, A., & Zoete, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. European Journal of Medicinal Chemistry, 258, 115585. [Link]

-

Chu, D. T. W., & Claiborne, A. K. (1987). Short syntheses of 1,2,3,5‐tetrahydro‐5‐oxopyrrolo‐[1,2‐a]quinoline‐4‐carboxylic acid and 1,2,3,4‐tetrahydro‐6H‐6‐oxopyrido[1,2‐a]quinoline‐5‐carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 24(6), 1537–1539. [Link]

- Google Patents. Process for the preparation of substituted pyridines. (1989). EP0333020A2.

-

Abdel-Maksoud, M. S., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29339-29377. [Link]

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993). US5204478A.

-

Ayyash, A. N., et al. (2024). Design and Synthesis of New Fused-Heterocycles of[3][5]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. Russian Journal of Organic Chemistry, 60(7), 1247-1254. [Link]

-

ACD/Labs. Rule B-3. Fused Heterocyclic Systems. [Link]

-

El-Sayed, N. N. E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4363. [Link]

Sources

- 1. A Selective Single Step Amidation of Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

The Strategic Utility of 5-Fluoropyridine-2,3-dicarboxylic Acid in Advanced Organic Synthesis: A Technical Guide

Foreword: Unlocking New Chemical Space with a Fluorinated Pyridyl Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a proven method for modulating physicochemical and biological properties. This guide delves into the role of 5-fluoropyridine-2,3-dicarboxylic acid, a key heterocyclic building block poised for significant applications in materials science and drug discovery. While its direct applications are emerging, this document synthesizes established principles of coordination chemistry and medicinal chemistry to provide a forward-looking technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, its potential in constructing advanced materials, and its role in the design of novel therapeutic agents.

Physicochemical Properties and Synthetic Considerations

This compound (CAS 1479-96-5) is a pyridine derivative featuring two adjacent carboxylic acid groups and a fluorine atom at the 5-position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | [1] |

| Storage Temp. | 2-8°C | [1] |

The presence of the electron-withdrawing fluorine atom significantly influences the electron density of the pyridine ring, impacting both its basicity and the acidity of the carboxylic acid protons. This fluorination can lead to enhanced thermal stability and altered lipophilicity in resulting complexes and derivatives.

Synthetic Pathways: A Prospective Look

While specific, detailed industrial syntheses are often proprietary, a plausible and established laboratory-scale approach to this compound involves the oxidation of a suitable quinoline precursor. A general synthetic workflow is outlined below.

Caption: Plausible synthesis of the title compound via oxidation.

This method leverages the oxidative cleavage of the benzene portion of the quinoline ring system to yield the desired dicarboxylic acid. The choice of oxidizing agent and reaction conditions is critical to achieving high yields and purity.

Application in Materials Science: A Scaffold for Functional Coordination Polymers

Pyridine-dicarboxylic acids are well-established ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2][3] These materials are of immense interest for applications in gas storage, catalysis, and chemical sensing. The introduction of a fluorine atom on the pyridine ring of the ligand can significantly influence the resulting material's properties.

The Influence of the 5-Fluoro Substituent

The 5-fluoro group in this compound is expected to:

-

Modulate Electronic Properties: The electron-withdrawing nature of fluorine can alter the ligand field strength and the electronic properties of the resulting metal complex, potentially influencing catalytic activity or photoluminescent behavior.

-

Introduce Weak Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can direct the self-assembly of the coordination polymer and influence its crystal packing and porosity.

-

Enhance Stability: The C-F bond is exceptionally strong, which can contribute to the overall thermal and chemical stability of the resulting MOF.

Hypothetical Synthesis of a Luminescent Coordination Polymer

Based on established procedures for similar ligands, a hydrothermal synthesis approach is a promising method for preparing coordination polymers with this compound.

Caption: General workflow for hydrothermal synthesis of a MOF.

Experimental Protocol: A Representative Procedure

-

In a 20 mL Teflon-lined stainless steel autoclave, combine this compound (0.1 mmol, 18.5 mg), a suitable metal salt such as Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), and 10 mL of a solvent mixture (e.g., N,N-dimethylformamide and water in a 1:1 ratio).

-

Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature over 24 hours.

-

Collect the resulting crystals by filtration, wash with fresh solvent, and dry under vacuum.

-

Characterize the product using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.

The resulting material would be expected to exhibit photoluminescence, a property that is of great interest for chemical sensing applications.[4][5] The emission properties would likely originate from the fluorinated ligand, with the metal center and crystal packing modulating the emission wavelength and quantum yield.

Role in Drug Design and Medicinal Chemistry

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. This compound serves as a versatile scaffold for introducing these benefits into new chemical entities.

The "Fluorine Advantage" in Drug Candidates

The 5-fluoro substituent can confer several advantages:

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Enhanced Binding Affinity: The strong C-F bond can lead to favorable interactions with protein targets through dipole-dipole interactions or by displacing water molecules in a binding pocket.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosterism: The dicarboxylic acid moiety can act as a bioisostere for other functional groups, such as phosphate groups, allowing for the design of enzyme inhibitors.

Conceptual Application in Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold could be elaborated to generate potent and selective kinase inhibitors.

Caption: Pathway for elaborating the scaffold into a drug candidate.

In this conceptual pathway, the dicarboxylic acid is sequentially functionalized via amide bond formation to introduce pharmacophoric elements that can interact with a target protein. The 5-fluoro group would be expected to enhance the overall properties of the final compound.

Conclusion and Future Outlook

This compound represents a building block with considerable, yet largely untapped, potential. Its unique combination of a fluorinated pyridine ring and vicinal carboxylic acids makes it an attractive scaffold for the development of advanced materials and novel pharmaceuticals. While the published literature on its specific applications is currently sparse, the principles of coordination chemistry and medicinal chemistry strongly suggest that this compound will find increasing use in the coming years. Researchers are encouraged to explore its utility in creating novel MOFs with tailored properties and in designing next-generation therapeutic agents that leverage the "fluorine advantage." This guide serves as a foundational resource to stimulate and inform such future investigations.

References

-

LookChem. This compound. [Link]

- Lustig, W. P., et al. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5406-5431.

- Allendorf, M. D., et al. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

- Sun, D., et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 10(12), 1845-1850.

- The pioneering role of metal–organic framework-5 in ever-growing contemporary applic

- Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes - MDPI.

- Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs)

- Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing).

- Metal-Organic Frameworks and Their Derivatives for Catalytic Applic

- Crystal structures and schematic representations of MOFs [Zn2(dicarboxylate)2(NI‐bpy‐44)]⋅x DMF⋅y H2O (1–5)

- Syntheses, structures and luminescence properties of five coordination polymers based on designed 2,7-bis(4-benzoic acid) - RSC Publishing.

- Effect of Pyrolysis Conditions on the MOFs-Derived Zinc-Based Catalysts in Acetylene Acetoxyl

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert

- Synthesis of 2-amino-5-fluoropyridine - ResearchG

- Two Coordination Polymers Constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic Acid and 2,2'-bipyridine: Syntheses, Structures and Luminescence Properties - PubMed.

- Cd(II)-Based Coordination Polymers and Supramolecular Complexes Containing Dianiline Chromophores: Synthesis, Crystal Structures, and Photoluminescence Properties - MDPI.

- 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem.

- Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(6), 1029-1043.

- Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxid

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI.

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

Sources

- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Luminescent metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Theoretical Analysis of the Electronic Properties of 5-Fluoropyridine-2,3-Dicarboxylic Acid: A DFT-Based Approach

An In-Depth Technical Guide

Abstract

5-Fluoropyridine-2,3-dicarboxylic acid is a substituted pyridine derivative recognized for its role as a key intermediate in the synthesis of high-value pharmaceutical and agrochemical compounds.[1] Understanding its molecular structure and electronic properties is paramount for optimizing its applications and designing novel molecules with enhanced bioactivity or material characteristics. This technical guide outlines a robust theoretical framework for investigating the electronic properties of this compound using Density Functional Theory (DFT). We detail the computational methodology, from geometry optimization to the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbitals (NBOs). The predicted electronic characteristics are discussed in the context of the molecule's structural features, including the influence of the electron-withdrawing fluorine atom and dicarboxylic acid groups. This guide serves as a resource for researchers in computational chemistry, drug discovery, and materials science, providing both a methodological protocol and foundational insights into the structure-property relationships of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyridines

Pyridine, a heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry due to its unique physicochemical properties, which include enhanced solubility, metabolic stability, and hydrogen bonding capabilities.[2] The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's electronic and steric profile to achieve desired therapeutic effects.[3]

This compound (FPDA) emerges as a molecule of significant interest. It is utilized as a crucial building block in the development of novel pharmaceutical agents and advanced agrochemicals, where its structural motifs contribute to the efficacy of the final products.[1] The electronic character of FPDA is governed by a complex interplay between the pyridine nitrogen, a strongly electronegative fluorine atom, and two carboxylic acid groups. These functional groups are known to be strongly electron-withdrawing, which profoundly influences the electron density distribution across the aromatic ring, affecting its reactivity, acidity, and intermolecular interaction potential.[4][5][6]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of complex organic molecules at the atomic level.[2][7] DFT calculations allow for the reliable prediction of geometric parameters, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[2][8] This information is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates or functional materials.[9] This guide provides a comprehensive theoretical protocol to characterize the electronic landscape of FPDA.

Theoretical Methodology: A Validating Framework

The computational analysis of FPDA is designed as a self-validating workflow. The choice of the DFT functional and basis set is grounded in its proven success in accurately modeling similar heterocyclic and aromatic systems.[10][11][12]

Computational Protocol

All quantum chemical calculations are proposed to be performed using a standard computational chemistry software package like Gaussian. The methodology follows a sequence designed to yield a comprehensive electronic profile of the molecule.

Step 1: Geometry Optimization The initial structure of this compound is first optimized. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its balance of accuracy and computational efficiency in describing organic molecules.[11] This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility by including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in a molecule with multiple heteroatoms.[10][13] The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation at the same level of theory is performed. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. These results can also be used to compare with experimental FT-IR and Raman spectra for validation.[8][10]

Step 3: Electronic Property Calculations Using the optimized geometry, a series of single-point energy calculations are conducted to determine the key electronic properties:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity.[14]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8][15]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.[13]

The following diagram illustrates the proposed computational workflow.

Caption: Computational workflow for DFT analysis of FPDA.

Predicted Electronic Properties and Discussion

Based on established principles of physical organic chemistry and computational studies on analogous molecules, we can predict the key electronic features of FPDA.

Molecular Geometry and Conformation

The pyridine ring itself is aromatic and planar. The two adjacent carboxylic acid groups, however, introduce steric strain. It is expected that the carboxylic acid groups will be twisted out of the plane of the pyridine ring to minimize this repulsion.[16] The syn-conformation of the carboxylic acid group (where the hydroxyl proton is oriented toward the carbonyl oxygen) is generally more stable.[16] The presence of the electron-withdrawing fluorine and carboxyl groups is expected to shorten the adjacent C-C and C-N bonds within the ring due to inductive effects.

The diagram below shows the structure of this compound, highlighting the key functional groups that dictate its electronic properties.

Caption: Structure of FPDA with electron-withdrawing groups noted.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] For FPDA, the presence of three strong electron-withdrawing groups (one fluorine, two carboxylic acids) is predicted to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted pyridine.[17] This overall stabilization of molecular orbitals typically leads to greater kinetic stability.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of this stability. A large gap implies high stability and low reactivity, as more energy is required for electronic excitation.[9][14] Given the extensive electron-withdrawing nature of the substituents, FPDA is expected to possess a relatively large HOMO-LUMO gap.

The table below presents predicted, representative values for the FMO analysis of FPDA, based on data from similar fluorinated and carboxylated aromatic compounds.[11][18]

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -7.5 to -8.5 | Low electron-donating ability |

| ELUMO | -2.0 to -3.0 | Moderate electron-accepting ability |

| Energy Gap (ΔE) | ~4.5 to 6.5 | High kinetic stability, low reactivity |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution on the molecule and predicting sites for intermolecular interactions.

-

Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For FPDA, the most negative potential is expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of the carboxylic acid groups. These sites are the primary locations for hydrogen bonding.[8][11]

-

Positive Potential Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the carboxylic acid groups will exhibit the most positive potential, consistent with their acidic nature. The pyridine ring carbons, particularly those adjacent to the electron-withdrawing groups, will also show a degree of positive potential.

This charge distribution is critical for understanding how FPDA might dock into the active site of a biological target, where electrostatic interactions are often dominant.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides deeper insight into intramolecular bonding and stabilization. For FPDA, NBO analysis is expected to reveal significant hyperconjugative interactions, indicating intramolecular charge transfer from lone pair orbitals to antibonding orbitals.[13] Specifically, charge delocalization from the lone pairs of the fluorine and oxygen atoms into the π* antibonding orbitals of the pyridine ring would contribute to the molecule's overall stability. These interactions help explain the profound electronic influence of the substituents on the aromatic system.

Implications for Drug Development and Materials Science

The theoretical electronic properties of FPDA provide actionable insights for researchers:

-

For Drug Development: The predicted MEP map identifies the key hydrogen bond donor (–COOH) and acceptor (pyridine N, C=O) sites. This information is invaluable for designing ligands that can form specific, high-affinity interactions with a target receptor. The high kinetic stability suggested by the large HOMO-LUMO gap indicates that the molecule is not prone to undesired reactions, a favorable characteristic for a drug candidate scaffold.[2]

-

For Materials Science: FPDA's structure, featuring multiple coordination sites (N and O atoms), makes it a candidate ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs).[19][20] The electronic properties, particularly the LUMO energy, can influence the photoluminescent or catalytic properties of such materials. The fluorine substitution can also enhance thermal stability and introduce hydrophobicity.[20]

Conclusion

This technical guide has outlined a comprehensive theoretical framework based on Density Functional Theory for the detailed investigation of the electronic properties of this compound. The proposed methodology, utilizing the B3LYP functional with the 6-311++G(d,p) basis set, is a robust approach for analyzing its geometry, frontier molecular orbitals, and charge distribution.

The analysis predicts that FPDA is a kinetically stable molecule with a large HOMO-LUMO gap, a direct consequence of the strong electron-withdrawing nature of its fluorine and dicarboxylic acid substituents. The molecular electrostatic potential is characterized by highly negative regions around the pyridine nitrogen and carbonyl oxygens, identifying them as primary sites for intermolecular interactions like hydrogen bonding. These theoretical insights are crucial for the rational design of novel pharmaceuticals and functional materials, providing a fundamental understanding of the molecule's structure-property relationships that can guide future experimental work.

References

- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Deriv

- Theoretical studies and DFT calculations of pyridine compounds. (n.d.). BenchChem.

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.

- A DFT Study on Nitro Derivatives of Pyridine. (2010).

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2025).

- Cas 1479-96-5, this compound. (n.d.). LookChem.

- AROMATIC CARBOXYLIC ACIDS (1).pdf. (n.d.). Slideshare.

- Carboxylic acid - Aromatic, Organic, Reactions. (n.d.). Britannica.

- Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022). The Chemistry Notes.

- Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. (n.d.). PubMed Central.

- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics.

- Aromatic Acids: Properties & Reactions. (n.d.). Scribd.

- 5-fluoropyridine-2-carboxylic Acid. (n.d.). PubChem.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.

- Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies. (2021).

- HOMO-LUMO Energy Gap. (2022). Schrödinger.

- The Role of Fluorinated Dicarboxylic Acids in Coordination Polymer Synthesis: Application Notes and Protocols. (n.d.). BenchChem.

- Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. (2018).

- FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. (2015).

- Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calcul

- (Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. (n.d.). [PDF]

- Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher.

- Emd-50929 | C12H8FNO2 | CID 11378949. (n.d.). PubChem.

- Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A.

- Process for the preparation of 2,3-difluoro-5-halopyridines. (n.d.).

- Electrostatic potential mapped on the molecular electron... (n.d.).

- Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. (2022). Biointerface Research in Applied Chemistry.

- 1479-96-5 Cas No. | this compound. (n.d.).

- Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calcul

- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (n.d.). PubMed Central.

- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2025).

Sources

- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 5. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

- 12. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. learn.schrodinger.com [learn.schrodinger.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations | Semantic Scholar [semanticscholar.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Synthesis of Bioactive Molecules from 5-Fluoropyridine-2,3-dicarboxylic Acid: A Guide for Researchers

Introduction: The Significance of the 5-Fluoropyridine Scaffold in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The 5-fluoropyridine moiety, in particular, has emerged as a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to participate in favorable protein-ligand interactions. 5-Fluoropyridine-2,3-dicarboxylic acid is a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive compounds, including kinase inhibitors and antibacterial agents.[3] Its bifunctional nature, possessing two carboxylic acid groups on a fluorinated pyridine ring, allows for the construction of complex heterocyclic systems through various cyclization strategies.

This comprehensive guide provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this compound. We will delve into the synthesis of the starting material itself, followed by a practical, step-by-step protocol for the preparation of a key class of bioactive compounds: 7-fluoropyrido[2,3-b]pyrazin-2(1H)-ones, which are analogues of known kinase inhibitors.[4][5]

Part 1: Synthesis of the Keystone Intermediate: this compound

The efficient synthesis of the starting material is paramount for any successful drug discovery campaign. A robust method for the preparation of this compound involves the oxidative cleavage of 8-fluoroquinoline. This approach is advantageous due to the commercial availability of the quinoline precursor.

Protocol 1: Oxidative Cleavage of 8-Fluoroquinoline

This protocol is adapted from established methods for the oxidation of quinoline derivatives to pyridine-2,3-dicarboxylic acids.

Reaction Scheme:

Caption: Oxidative cleavage of 8-fluoroquinoline.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 8-Fluoroquinoline | 387-40-6 | 145.14 g/mol | 10.0 g (68.9 mmol) |

| Potassium permanganate (KMnO4) | 7722-64-7 | 158.03 g/mol | 43.5 g (275.6 mmol) |

| Deionized Water | 7732-18-5 | 18.02 g/mol | 500 mL |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed |

| Sodium bisulfite (NaHSO3) | 7631-90-5 | 104.06 g/mol | As needed |

Instrumentation:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Reflux condenser

-

Buchner funnel and filter flask

-

pH meter or pH paper

Step-by-Step Procedure:

-

Reaction Setup: In the 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10.0 g (68.9 mmol) of 8-fluoroquinoline in 200 mL of deionized water.

-

Oxidation: While stirring vigorously, slowly add 43.5 g (275.6 mmol) of potassium permanganate in portions to the aqueous solution of 8-fluoroquinoline. The addition should be controlled to maintain a gentle reflux.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared. The formation of a brown manganese dioxide precipitate will be observed.

-

Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite until the brown precipitate of manganese dioxide is completely dissolved, resulting in a clear or slightly yellow solution.

-

Acidification and Precipitation: Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 50-60%

Part 2: Synthesis of 7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one Derivatives

This class of compounds is of significant interest due to the structural similarity of the pyrido[2,3-b]pyrazin-2(1H)-one core to known kinase inhibitors. The synthesis involves a two-step, one-pot procedure starting from this compound.

Workflow for the Synthesis of 7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one Derivatives

Caption: Synthesis of a 7-fluoropyrido[2,3-b]pyrazin-2(1H)-one derivative.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 1479-96-5 | 185.11 g/mol | 1.85 g (10.0 mmol) |

| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 10 mL |

| Benzene-1,2-diamine | 95-54-5 | 108.14 g/mol | 1.08 g (10.0 mmol) |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 20 mL |

Instrumentation:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Buchner funnel and filter flask

Step-by-Step Procedure:

-

Anhydride Formation (in situ): In a 100 mL round-bottom flask, suspend 1.85 g (10.0 mmol) of this compound in 10 mL of acetic anhydride. Heat the mixture to reflux for 1 hour. The solid will dissolve, indicating the formation of the anhydride intermediate.

-